Peptidolipin NA
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Overview
Description
Peptidolipin NA is a cyclic lipopeptide derived from the bacterium Nocardia asteroides. This compound is characterized by its unique structure, which includes a peptide cyclized via an ester to an unusually long lipophilic tail. This compound has garnered significant attention due to its antibiotic properties, particularly its ability to interact with membrane lipid bilayers and generate ion-conducting pores .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Peptidolipin NA undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipophilic tail, affecting the compound’s interaction with lipid bilayers.
Reduction: This reaction can alter the peptide structure, potentially impacting its antibiotic properties.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified versions of this compound with altered lipophilic tails or peptide structures. These modifications can enhance the compound’s antibiotic properties or introduce new functionalities .
Scientific Research Applications
Peptidolipin NA has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipopeptide synthesis and modification.
Biology: It serves as a tool for studying membrane interactions and ion channel formation.
Medicine: Its antibiotic properties make it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
Mechanism of Action
Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .
Comparison with Similar Compounds
Peptidolipin NA belongs to a rare class of lipopeptides characterized by a peptide cyclized via an ester to a lipophilic tail. Similar compounds include:
Peptidolipin B-F: These compounds also exhibit antibacterial activity and share structural similarities with this compound.
Daptomycin: Another lipopeptide antibiotic, but it does not cyclize through the lipophilic tail.
This compound is unique due to its specific structure and the resulting antibiotic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2132-55-0 |
---|---|
Molecular Formula |
C50H89N7O11 |
Molecular Weight |
964.3 g/mol |
IUPAC Name |
22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone |
InChI |
InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61) |
InChI Key |
ISFFTEWJOFYRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O |
Origin of Product |
United States |
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